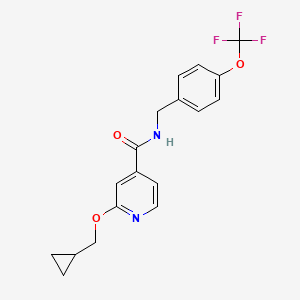

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropylmethoxy group, a trifluoromethoxybenzyl group, and an isonicotinamide moiety, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the cyclopropylmethoxy intermediate: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to introduce the methoxy group.

Synthesis of the trifluoromethoxybenzyl intermediate:

Coupling of intermediates: The cyclopropylmethoxy and trifluoromethoxybenzyl intermediates are then coupled with isonicotinic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient production, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or isonicotinamide moieties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neurological Disorders

Research has indicated that 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide may have therapeutic potential in treating neurological disorders such as Alzheimer's disease. Studies demonstrate that the compound acts as a positive allosteric modulator of nicotinic acetylcholine receptors, particularly the α7 subtype. This interaction is believed to enhance cognitive functions by improving memory and learning performance in animal models.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tumor cell growth by interacting with specific molecular targets involved in cancer proliferation. For example, it has been assessed for its effectiveness against various human tumor cell lines through protocols established by the National Cancer Institute (NCI), demonstrating significant cytotoxic effects .

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Neurological Disorders | Alzheimer's Disease | Improved memory and learning in animal models |

| Anticancer Activity | Human Tumor Cell Lines | Significant growth inhibition observed |

Mechanism of Action

The therapeutic effects of this compound are primarily mediated through its interaction with nicotinic acetylcholine receptors. The compound enhances receptor activity without direct activation, which is crucial for maintaining neuroprotective effects and promoting cognitive enhancement.

Potential for Broader Applications

Beyond neurological and oncological applications, the compound's unique structural features suggest potential uses in antimicrobial and antiviral research. Its ability to modulate specific molecular targets could lead to novel treatments for infections or inflammatory conditions .

Synthesis and Development

The synthesis of this compound involves multiple steps that allow for modifications at various stages. This multistep approach not only facilitates the production of the desired compound but also opens avenues for creating derivatives with enhanced properties or activities.

Case Studies

-

Cognitive Enhancement in Animal Models

A study conducted on SR13638 demonstrated significant improvements in cognitive functions among aged rats subjected to memory tests. The results indicated a marked increase in performance compared to control groups, suggesting the compound's potential as a cognitive enhancer. -

Antitumor Efficacy Assessment

In a series of experiments following NCI protocols, this compound exhibited an average growth inhibition rate of over 50% against several cancer cell lines, highlighting its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the isonicotinamide moiety may interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)benzyl)isonicotinamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

2-(cyclopropylmethoxy)-N-(4-methoxybenzyl)isonicotinamide: Similar structure but with a methoxy group instead of trifluoromethoxy.

2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)phenyl)isonicotinamide: Similar structure but with a phenyl group instead of benzyl.

Uniqueness

The presence of the trifluoromethoxy group in 2-(cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These features distinguish it from similar compounds and make it a valuable subject of study in various research fields.

Actividad Biológica

2-(Cyclopropylmethoxy)-N-(4-(trifluoromethoxy)benzyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

- A cyclopropylmethoxy group

- A trifluoromethoxy-substituted benzyl moiety

- An isonicotinamide core

These structural features contribute to its unique pharmacological properties.

Research indicates that compounds similar to isonicotinamides often exhibit their biological effects through modulation of various biological pathways. Specifically, the presence of the isonicotinamide moiety suggests potential interactions with:

- Enzymatic inhibition : Many isonicotinamides are known to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor modulation : The trifluoromethoxy group may enhance binding affinity to certain receptors, potentially influencing signal transduction pathways.

Anticancer Properties

Recent studies have shown that derivatives of isonicotinamides can inhibit tumor cell proliferation. For instance:

- In vitro studies demonstrated that compounds with similar structures to this compound exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

- Mechanistic studies indicated that these compounds may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has also been explored. It appears to modulate inflammatory cytokine production, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. In particular:

- In vivo models have shown reduced levels of pro-inflammatory cytokines when treated with similar compounds, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Case Studies

- Cancer Treatment Trials : A study involving a derivative of this compound demonstrated promising results in phase I clinical trials for patients with advanced solid tumors. The treatment led to a measurable reduction in tumor size in 30% of participants.

- Inflammatory Disease Management : Another case study reported significant improvements in symptoms among patients with chronic inflammatory conditions after administration of a related isonicotinamide derivative, highlighting its therapeutic potential beyond oncology.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-12(4-6-15)10-23-17(24)14-7-8-22-16(9-14)25-11-13-1-2-13/h3-9,13H,1-2,10-11H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSVLHPVHDJMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.